6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide
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Overview
Description
6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The adamantane moiety in this compound adds to its structural uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the chromene core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the chromene core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-adamantan-1-yl-phenyl)-propan-1-one
- 3-({[3-(4-methylphenyl)adamantan-1-yl]carbonyl}amino)benzoate
- 1-(1-adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one
Uniqueness
6-(adamantan-1-yl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide stands out due to its unique combination of the adamantane and chromene moieties.
Properties
Molecular Formula |
C27H27NO3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H27NO3/c1-16-2-5-22(6-3-16)28-25(29)23-12-20-11-21(4-7-24(20)31-26(23)30)27-13-17-8-18(14-27)10-19(9-17)15-27/h2-7,11-12,17-19H,8-10,13-15H2,1H3,(H,28,29) |
InChI Key |
BAPQXUBYEHJRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C45CC6CC(C4)CC(C6)C5)OC2=O |
Origin of Product |
United States |
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